Cas no 2229588-00-3 (1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene)

1-(But-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a terminal alkyne group and two trifluoromethyl substituents on the benzene ring. Its structure offers unique reactivity, particularly in click chemistry applications, where the alkyne moiety enables efficient cycloaddition reactions. The electron-withdrawing trifluoromethyl groups enhance the compound's stability and influence its electronic properties, making it valuable in pharmaceutical and agrochemical synthesis. The terminal alkyne functionality allows for further functionalization, facilitating the construction of complex molecular architectures. This compound is particularly useful in materials science and medicinal chemistry due to its versatility and the strong C-F bonds contributing to metabolic stability.
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene structure
2229588-00-3 structure
商品名:1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
CAS番号:2229588-00-3
MF:C12H8F6
メガワット:266.182344436646
CID:6197823
PubChem ID:165648193

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
    • 2229588-00-3
    • EN300-1942899
    • インチ: 1S/C12H8F6/c1-2-3-4-8-5-9(11(13,14)15)7-10(6-8)12(16,17)18/h1,5-7H,3-4H2
    • InChIKey: UCKDWDSAWZBLCQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(C=1)CCC#C)(F)F

計算された属性

  • せいみつぶんしりょう: 266.05301923g/mol
  • どういたいしつりょう: 266.05301923g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 0Ų

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1942899-0.05g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
0.05g
$983.0 2023-09-17
Enamine
EN300-1942899-5.0g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
5g
$3396.0 2023-06-02
Enamine
EN300-1942899-0.1g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
0.1g
$1031.0 2023-09-17
Enamine
EN300-1942899-10.0g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
10g
$5037.0 2023-06-02
Enamine
EN300-1942899-0.25g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
0.25g
$1078.0 2023-09-17
Enamine
EN300-1942899-0.5g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
0.5g
$1124.0 2023-09-17
Enamine
EN300-1942899-1g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
1g
$1172.0 2023-09-17
Enamine
EN300-1942899-1.0g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
1g
$1172.0 2023-06-02
Enamine
EN300-1942899-5g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
5g
$3396.0 2023-09-17
Enamine
EN300-1942899-2.5g
1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene
2229588-00-3
2.5g
$2295.0 2023-09-17

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene 関連文献

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzeneに関する追加情報

1-(But-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene: A Comprehensive Overview

The compound 1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene (CAS No. 2229588-00-3) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions and a butynyl group at the 1 position. The trifluoromethyl groups impart high electron-withdrawing effects, while the butynyl group introduces alkyne functionality, making this compound versatile for both synthetic and applied research.

Recent studies have highlighted the importance of trifluoromethylbenzene derivatives in modern organic synthesis. The presence of the trifluoromethyl group significantly enhances the stability and reactivity of the molecule, making it an ideal candidate for applications in drug discovery, material synthesis, and electronic devices. For instance, researchers have explored the use of 1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene in the development of advanced polymers with enhanced thermal and mechanical properties. The alkyne functionality allows for click chemistry reactions, enabling the construction of complex molecular architectures with precision.

The synthesis of 1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have streamlined the synthesis pathway, reducing production costs and improving scalability. For example, transition metal-catalyzed coupling reactions have been employed to efficiently attach the butynyl group to the pre-substituted benzene ring.

In terms of physical properties, 1-(but-3-yn-1-yll)-3,5-bis(trifluoromethyl)benzene exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in organic solvents makes it suitable for use in solution-based chemical reactions. Additionally, spectroscopic studies have revealed that this compound has distinct UV-vis absorption characteristics, which are advantageous for applications in optoelectronics and sensing technologies.

One of the most promising areas of research involving 1-(but-3-yinyl)-3,5-bis(trifluoromethyl)benzene is its application in organic electronics. The compound's ability to act as a π-conjugated system makes it a potential candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into polymer matrices can significantly improve charge transport properties, leading to devices with higher efficiency and longer operational lifetimes.

In conclusion, 1-(but-yinyl)-3,5-bis(trifluoromethyl)benzene (CAS No. 2229588-X-X) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in both academia and industry. As ongoing research continues to uncover new properties and uses for this compound, its role in advancing modern chemistry is expected to grow even further.

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